molecular formula C15H18N2O3S B272347 2-methoxy-4,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B272347
M. Wt: 306.4 g/mol
InChI Key: KMTFQIQPHHISHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

2-methoxy-4,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the downregulation of various signaling pathways that are regulated by CK2, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA repair. It has also been found to modulate the activity of various transcription factors, including NF-κB and AP-1, which play important roles in regulating gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-4,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other kinases. This makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-methoxy-4,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, including the development of more potent and selective CK2 inhibitors, the investigation of its potential as a cancer therapeutic, and the exploration of its role in various cellular processes. Additionally, the use of this compound in combination with other compounds or therapies may have synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-methoxy-4,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been widely used in scientific research for its ability to selectively inhibit the activity of protein kinase CK2, a serine/threonine kinase that plays a crucial role in various cellular processes such as cell cycle regulation, DNA repair, and transcriptional regulation. This compound has been found to exhibit potent anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-10-8-13(20-4)14(9-11(10)2)21(18,19)17-15-7-5-6-12(3)16-15/h5-9H,1-4H3,(H,16,17)

InChI Key

KMTFQIQPHHISHW-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC

Origin of Product

United States

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